2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Description
2-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a phenyl group and at position 2 with a 2-methylpropanamide moiety. The thiadiazole ring, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)10(16)13-12-15-14-11(17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLNKBNRLHPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-bromo-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Heterocycle Core Modifications
- Thiadiazole vs. Oxadiazole : Replacement of sulfur with oxygen in the oxadiazole derivative () enhances hydrogen-bonding capacity, improving HDAC inhibition (IC₅₀ ~ nM range) compared to thiadiazole analogs .
- Sulfur vs. Sulfamoyl : The sulfamoyl group in 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide facilitates strong interactions with carbonic anhydrase II, as seen in crystallographic studies, whereas the phenyl group may prioritize hydrophobic interactions .
Substituent Effects on Bioactivity
- Amide Group Variations: The 2-methylpropanamide group in the target compound likely enhances metabolic stability compared to simpler acetamide derivatives (e.g., 2-chloroacetamide in ). Litronesib’s bulky dimethylpropanoyl and ethylaminoethylsulfonylamino substituents contribute to its KSP inhibitory activity but may reduce bioavailability due to increased molecular weight .
- The nitro group in 2-methyl-N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide () introduces electron-withdrawing effects, possibly enhancing reactivity in electrophilic environments.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 275.35 | ~2.5 | ~0.1 (DMSO) | Thiadiazole, phenyl, amide |
| Litronesib | 517.66 | ~3.8 | <0.01 (aqueous) | Sulfonamide, tertiary amine |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide | 276.30 | ~1.9 | ~1.2 (PBS) | Oxadiazole, primary amine |
| 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide | 274.33 | ~1.2 | ~5.0 (aqueous) | Sulfamoyl, amide |
- Lipophilicity : The phenyl group in the target compound increases logP compared to sulfamoyl derivatives, favoring membrane penetration but risking off-target binding.
- Solubility: Sulfamoyl and amino groups improve aqueous solubility, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
